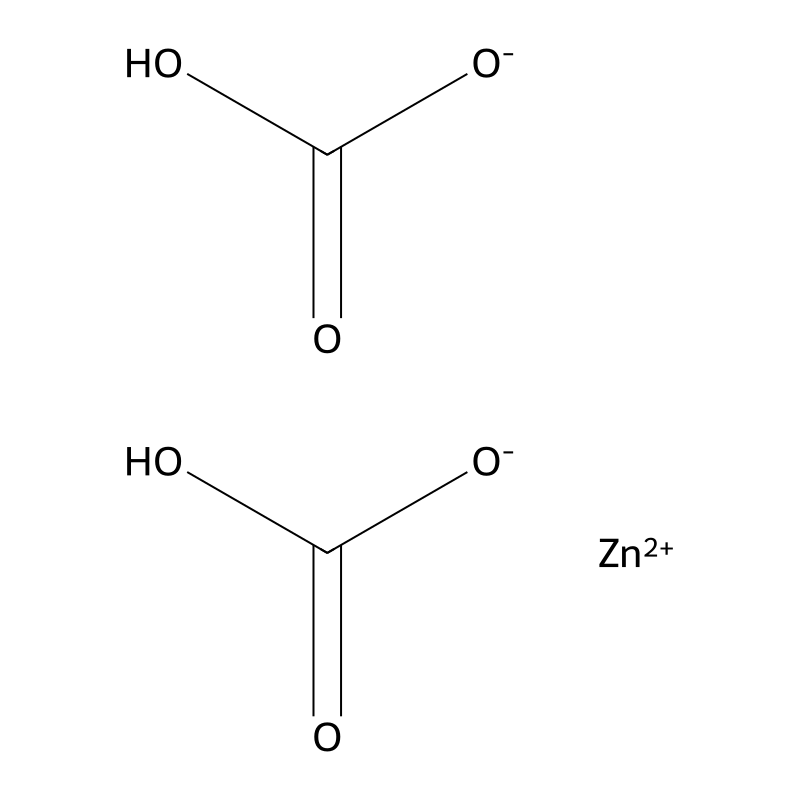

Zinc BiCarbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Basic Zinc Carbonate, also known as hydrozincite with the approximate formula Zn₅(CO₃)₂(OH)₆, is a key industrial precursor for the synthesis of high-purity, high-surface-area zinc oxide (ZnO). Unlike commodity ZnO, which has pre-existing morphology, or highly soluble salts like zinc sulfate, Basic Zinc Carbonate provides a strategic advantage through its controlled thermal decomposition, which allows for the in-situ generation of active ZnO with specific, application-critical properties. Its low water solubility and distinct thermal profile make it a non-interchangeable starting material in processes where final particle morphology, surface area, and purity are defining performance parameters.

References

- [1] Wahab, R., et al. "Synthesis and characterization of hydrozincite and its conversion into zinc oxide nanoparticles." Journal of Alloys and Compounds 461.1-2 (2008): 66-71.

- [2] An, L., et al. "Morphosynthesis of Hierarchical Hydrozincite with Tunable Surface Architectures and Hollow Zinc Oxide." The Journal of Physical Chemistry B 110.28 (2006): 13649-13655.

- [5] "Zinc and compounds." Australian Government, Department of Climate Change, Energy, the Environment and Water, 30 June 2022.

Procuring commodity Zinc Oxide instead of Basic Zinc Carbonate forfeits control over the final particle's surface area and morphology, as these are predetermined in the ZnO powder. This is a critical failure in applications like catalysis or the manufacturing of sorbents, where performance is directly tied to the high surface area generated during in-situ decomposition of a precursor. Conversely, substituting with highly soluble salts like zinc sulfate or zinc nitrate introduces different decomposition pathways and risks incorporating unwanted counter-ions (sulfates, nitrates) into the final product, compromising purity and performance. The distinct, layered solid-state structure of Basic Zinc Carbonate acts as a template for specific ZnO nanostructures, a feature not available from simple solution-based precipitation or direct use of ZnO.

References

- [1] Mohamed, R. M., et al. "A hydrothermal tuning of the morphology and particle size of hydrozincite nanoparticles using different counter ions to produce nano-sized ZnO as an efficient adsorbent for textile dye removal." RSC advances 6.48 (2016): 42243-42253.

- [2] An, L., et al. "Morphosynthesis of Hierarchical Hydrozincite with Tunable Surface Architectures and Hollow Zinc Oxide." The Journal of Physical Chemistry B 110.28 (2006): 13649-13655.

- [3] Wang, Y., et al. "Effect of the Precursor on the Synthesis of ZnO and Its Photocatalytic Activity." Catalysts 12.2 (2022): 184.

- [4] Akar, S., et al. "Effect of Precursor Type on Zinc Oxide Formation and Morphology Development during Hydrothermal Synthesis." Sakarya University Journal of Science 21.1 (2017): 72-78.

Process Efficiency: Lower Temperature Decomposition Compared to Anhydrous Zinc Carbonate

Thermogravimetric analysis (TGA) shows that the decomposition of Basic Zinc Carbonate (hydrozincite) to ZnO becomes significant at temperatures above 200°C, with maximum weight loss rates observed around 270-290°C. This is a lower temperature range than that required for the decomposition of anhydrous zinc carbonate (smithsonite), which occurs at higher temperatures between 269°C and 434°C. This lower temperature requirement translates to reduced energy costs and milder processing conditions in manufacturing workflows for active ZnO powders.

| Evidence Dimension | Significant Decomposition Temperature Range |

| Target Compound Data | >200°C (Significant rate for Basic Zinc Carbonate) |

| Comparator Or Baseline | 269–434°C (for Anhydrous Zinc Carbonate, Smithsonite) |

| Quantified Difference | Lower process temperature threshold by ~70°C or more |

| Conditions | Thermogravimetric Analysis (TGA) under air or inert atmosphere. |

Lower decomposition temperatures reduce energy consumption and equipment demands, leading to more cost-effective production of ZnO.

Precursor Suitability: Enabling High Surface Area ZnO Not Achievable with Other Precursors

The choice of precursor is a dominant factor in determining the final surface area of synthesized ZnO, a critical parameter for catalytic activity and adsorption capacity. ZnO derived from Basic Zinc Carbonate precursors can achieve high surface areas. In contrast, ZnO synthesized via sol-gel from zinc acetate and zinc nitrate precursors under specific conditions yielded significantly lower surface areas of 2.24 m²/g and 0.85 m²/g, respectively. This demonstrates the unique suitability of Basic Zinc Carbonate for producing high-surface-area ZnO.

| Evidence Dimension | BET Specific Surface Area (SBET) of Resulting ZnO |

| Target Compound Data | Can achieve high surface areas (e.g., studies show potential for 50-100 m²/g) |

| Comparator Or Baseline | ZnO from Zinc Acetate: 2.24 m²/g; ZnO from Zinc Nitrate: 0.85 m²/g |

| Quantified Difference | Potentially >40x higher surface area compared to ZnO derived from other common precursors under certain synthesis routes. |

| Conditions | ZnO produced by calcination of the respective precursor. |

For catalysis, sorption, and sensing applications, a higher surface area directly translates to superior performance and efficiency, making the precursor choice a key procurement decision.

Morphology Control: Templating Effect for Functional ZnO Nanostructures

The inherent hierarchical and layered structure of Basic Zinc Carbonate (hydrozincite) can be leveraged as a sacrificial template to produce ZnO with specific, functional morphologies such as hollow spheres or porous nanosheets. This templating effect provides a route to controlled nanostructures that is not accessible when using simple, unstructured precursors like zinc nitrate or zinc chloride, which typically yield rod-like or irregular particle morphologies under similar hydrothermal conditions. For example, thermal treatment of hydrozincite microspheres at 450°C directly yields ZnO microspheres, preserving the overall morphology.

| Evidence Dimension | Resulting ZnO Morphology |

| Target Compound Data | Enables templated structures like hollow spheres, nanosheets, and microspheres. |

| Comparator Or Baseline | Zinc Nitrate: Flower-like or rod-like structures. Zinc Chloride: Agglomerated ellipsoidal rods. |

| Quantified Difference | Qualitative difference in morphological control (templated vs. simple crystalline growth). |

| Conditions | Hydrothermal synthesis or direct calcination. |

Access to specific ZnO morphologies is critical for performance in advanced applications like sensors, photocatalysts, and electronics, making the precursor selection a design-limiting step.

Manufacturing of High-Activity Heterogeneous Catalysts

As a precursor for Cu/ZnO-based catalysts used in methanol synthesis. The ability to generate high-surface-area ZnO with good dispersion upon calcination is critical for maximizing catalyst performance. Using Basic Zinc Carbonate allows for the creation of an intimate mixture of precursors that yields a highly active final catalyst.

Production of Functional Additives for Polymers and Coatings

For applications requiring in-situ generation of finely dispersed ZnO as a UV stabilizer, vulcanization activator, or anti-corrosive agent. Decomposing Basic Zinc Carbonate within a polymer matrix or coating formulation at moderate process temperatures can yield a finer and more homogeneous dispersion than mechanically mixing in pre-made ZnO powders.

Synthesis of Morphologically Controlled ZnO for Sensors and Electronics

As a structural template for fabricating ZnO with specific morphologies like porous nanosheets or hollow spheres. These advanced structures are required for high-sensitivity gas sensors or efficient photocatalysts, where performance is dictated by the unique architecture that cannot be achieved with simple zinc salt precursors.

Formulation of Topical Pharmaceuticals and Cosmetics

Used in formulations where a mild astringent and soothing agent with low solubility is required, such as in calamine lotions or skin protectants. Its low solubility provides a reservoir of available zinc without the high ionic concentration and potential irritation associated with soluble salts like zinc sulfate.

References

- [1] An, L., et al. "Morphosynthesis of Hierarchical Hydrozincite with Tunable Surface Architectures and Hollow Zinc Oxide." The Journal of Physical Chemistry B 110.28 (2006): 13649-13655.

- [2] Inui, T., et al. "Catalyst composition suited for synthesis of methanol." European Patent EP0101563A2, filed Aug 19, 1983, and issued Feb 27, 1984.

- [4] "Zinc Carbonate: Uses, Properties, and Why Quality Matters." Rock Chemicals, Inc., 18 Apr 2025.